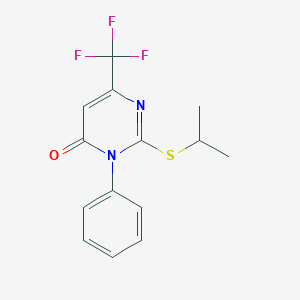
2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C14H13F3N2OS and its molecular weight is 314.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative notable for its unique structural features, including a trifluoromethyl group and an isopropylsulfanyl substituent. These characteristics suggest potential biological activity, particularly in medicinal chemistry. This article explores the compound's biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
- Molecular Formula : C14H14F3N2OS
- Molecular Weight : 320.34 g/mol
- Structural Features :
- Pyrimidine ring
- Trifluoromethyl group (enhances lipophilicity)
- Isopropylsulfanyl group (may influence biological activity)
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . Similar compounds with trifluoromethyl substitutions have demonstrated efficacy in various biological assays.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Thio-6-(trifluoromethyl)pyrimidin-4-one | Contains thioether functionality | Antimicrobial activity |
| 5-(4-Fluorobenzyl)-2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-one | Fluorinated benzene ring | Potential anticancer properties |
| 4(1H)-Pyrimidinone derivatives | Various substitutions on the pyrimidine ring | Diverse biological activities including antiviral effects |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Structural analogs have shown promise in inhibiting cancer cell proliferation, indicating that further investigation into this compound's mechanism of action could yield valuable insights.
Anti-inflammatory Activity
Compounds with similar structural motifs have also been associated with anti-inflammatory effects. The presence of the isopropylsulfanyl group may enhance the compound's ability to modulate inflammatory pathways.
Mechanistic Studies
Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological potential. Techniques such as molecular docking simulations and enzyme inhibition assays can provide insights into its binding affinity to various biological targets.
Pharmacokinetics
Pharmacokinetic studies are essential to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties. These factors will determine its viability as a therapeutic agent.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyrimidinone derivatives against Mycobacterium tuberculosis, highlighting the promising results of compounds similar to this compound.
- Anticancer Screening : In vitro assays have shown that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also have potential in cancer therapy.
Propiedades
IUPAC Name |
3-phenyl-2-propan-2-ylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-9(2)21-13-18-11(14(15,16)17)8-12(20)19(13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAMWBXEJRUGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














